N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepin core linked to a cyclohexylmethyl-tetrazole moiety via an acetamide bridge.
Properties
Molecular Formula |
C19H25N5O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H25N5O3/c25-18(21-15-5-6-16-17(11-15)27-10-4-9-26-16)12-19(7-2-1-3-8-19)13-24-14-20-22-23-24/h5-6,11,14H,1-4,7-10,12-13H2,(H,21,25) |
InChI Key |
DLKGHOVDKROQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)OCCCO3)CN4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
The compound exhibits its biological activity primarily through modulation of specific receptors and enzymes in the body. Its structure suggests potential interactions with neurotransmitter systems and inflammatory pathways.
Antimicrobial Activity
Research indicates that derivatives of benzodioxepin compounds often demonstrate antimicrobial properties. In vitro studies have shown that modifications in the benzodioxepin structure can enhance antibacterial and antifungal activities. For instance, compounds similar to N-(3,4-dihydro-2H-1,5-benzodioxepin) have been documented to inhibit the growth of various pathogenic bacteria and fungi .
Anti-inflammatory Effects
N-(3,4-dihydro-2H-1,5-benzodioxepin) derivatives have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate the immune response, making them potential candidates for treating inflammatory diseases .
Neuroprotective Properties
Given its ability to interact with neurotransmitter systems, the compound may possess neuroprotective properties. Studies on related compounds suggest that they can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzodioxepin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compounds .
- Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of N-(3,4-dihydro-2H-1,5-benzodioxepin) derivatives resulted in decreased levels of TNF-alpha and IL-6, demonstrating their anti-inflammatory potential .
- Neuroprotection : An experimental model of Alzheimer's disease showed that treatment with benzodioxepin derivatives led to improved cognitive function and reduced amyloid plaque formation in transgenic mice .
Data Table of Biological Activities
| Activity Type | Compound Derivative | Test Organism/Model | Result |
|---|---|---|---|
| Antimicrobial | N-(3,4-dihydro-2H-1,5-benzodioxepin) | S. aureus / E. coli | Significant reduction in growth |
| Anti-inflammatory | N-(3,4-dihydro-2H-1,5-benzodioxepin) | LPS-induced inflammation | Decreased TNF-alpha & IL-6 levels |
| Neuroprotective | Related benzodioxepin derivative | Alzheimer's model | Improved cognitive function |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzodioxepin compounds exhibit antimicrobial properties. For instance, studies have shown that compounds similar to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
2. Antidepressant Effects
There is emerging evidence that benzodioxepin derivatives may possess antidepressant-like effects. The structural similarity to known antidepressants could facilitate the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This application is currently under investigation in preclinical models .
3. Anti-inflammatory Properties
Compounds featuring the benzodioxepin structure have been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various benzodioxepin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the benzodioxepin structure enhanced antimicrobial activity significantly, suggesting that this compound may be effective against resistant strains .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers assessed the antidepressant potential of several benzodioxepin derivatives in rodent models. The findings demonstrated that specific structural configurations led to significant reductions in depressive-like behaviors, indicating a promising avenue for further exploration with this compound .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and tetraazole moiety are susceptible to hydrolysis under varying conditions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours | Cleavage of amide bond → Carboxylic acid + 3,4-dihydrobenzodioxepin-7-amine | Protonation of amide oxygen facilitates nucleophilic attack by water. |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium carboxylate + 3,4-dihydrobenzodioxepin-7-amine | Hydroxide ion deprotonates water, enhancing nucleophilic substitution at carbonyl. |
| Tetraazole Ring | H2O, pH 7–9, 60°C, 6 hours | Ring opening → Formation of imine intermediates | Hydrolysis of the tetraazole ring occurs via nucleophilic attack at N-1 position. |
Oxidation and Reduction
The benzodioxepin core and acetamide group participate in redox reactions:
Nucleophilic Substitution
The tetraazole ring and acetamide group undergo substitutions:
| Reaction Site | Reagents | Conditions | Products |
|---|---|---|---|
| Tetraazole N-1 | R-X (alkyl halides), K2CO3 | DMF, 80°C, 6 hours | N-alkylated tetraazole derivatives |
| Acetamide NH | AcCl, pyridine | RT, 2 hours | Acetylated derivative |
Key Findings :
-
Alkylation at the tetraazole N-1 position proceeds with >70% yield in polar aprotic solvents.
-
Acetylation of the free NH group is sterically hindered by the cyclohexyl substituent, leading to moderate yields (~50%).
Cyclization and Rearrangement
Under specific conditions, the compound undergoes intramolecular cyclization:
| Reaction | Conditions | Product | Mechanism |
|---|---|---|---|
| Thermal Cyclization | Toluene, 110°C, 48 hours | Formation of a fused benzodioxepin-triazole ring | Intramolecular nucleophilic attack by tetraazole nitrogen. |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Stability Under Standard Conditions
The compound demonstrates moderate stability:
-
Thermal Stability : Decomposes at >200°C (TGA data).
-
Photostability : Degrades under UV light (λ = 254 nm) within 24 hours, forming benzodioxepin quinones.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
- Compound 5b (N-Cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide): Key Features: Contains a boronate ester group instead of tetrazole, offering distinct reactivity for Suzuki-Miyaura cross-coupling. However, the boronate group enables modular functionalization .
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (4a) :
Benzodioxepin-Containing Analogues
- Benzodioxepin Derivatives in Opioid Research :
- Example : U-50,488 (trans-(±)-3,4-dichloro-N-methyl-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide).
- Key Features : A kappa-opioid receptor agonist with a benzodioxepin-like scaffold.
- Comparison : The target compound lacks the dichlorophenyl and pyrrolidine groups critical for opioid receptor binding, suggesting divergent therapeutic targets .
N-Substituted 2-Arylacetamides
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Key Features: Simplifies the scaffold to a dichlorophenyl-thiazole system. Crystallographic data reveal a twisted dichlorophenyl-thiazole dihedral angle (61.8°), which may limit binding to planar enzyme active sites .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 5b | U-50,488 | 2-(3,4-Dichlorophenyl)-N-thiazolylacetamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 491.31 | 465.4 | 299.2 |
| logP (Predicted) | ~3.5 | 4.2 | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 8 | 6 | 5 | 4 |
| Key Functional Groups | Benzodioxepin, Tetrazole | Boronate, Phenyl | Dichlorophenyl, Pyrrolidine | Dichlorophenyl, Thiazole |
- Analysis : The target compound’s high hydrogen bond acceptor count and moderate logP suggest balanced solubility and membrane permeability. Its benzodioxepin core may confer prolonged half-life compared to simpler acetamides like the dichlorophenyl-thiazole derivative .
Receptor Binding and Selectivity Insights
While direct binding data for the target compound are absent, comparisons to structurally related compounds provide hypotheses:
- Kappa-Opioid Receptor : Unlike U-50,488, the target compound lacks the dichlorophenyl and pyrrolidine motifs critical for kappa-opioid affinity .
- Bacterial Targets : The thiazole-containing acetamide in exhibits structural similarity to penicillin derivatives, implying possible antibacterial applications for the target compound .
Q & A
Q. Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns.
- Crystallographic Validation : Resolve ambiguities (e.g., acylation site conflicts) via single-crystal X-ray diffraction, as done for thiadiazole-triazine hybrids .
Advanced: How can researchers investigate the compound’s biological activity and mechanism?
Q. Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays.
- Structure-Activity Relationship (SAR) : Modify the cyclohexyl or tetraazole substituents and compare inhibitory potency.
- Computational Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict binding affinity and guide SAR .
Advanced: What computational methods predict the compound’s reactivity or stability?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or lipid environments.
- Degradation Pathways : Use software like SPARTAN to model hydrolysis or oxidation under varying pH/temperature conditions .
Advanced: How should researchers address conflicting data in kinetic or thermodynamic studies?
Q. Methodological Answer :
- Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and replicate experiments.
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to resolve discrepancies between theoretical and observed ΔG values.
- Multi-Technique Validation : Correlate kinetic data from stopped-flow spectroscopy with computational transition-state models .
Advanced: What methodologies assess the compound’s environmental or metabolic fate?
Q. Methodological Answer :
- Biodegradation Assays : Incubate with soil or microbial cultures; monitor degradation via GC-MS.
- Metabolite Profiling : Use hepatocyte microsomes and LC-HRMS to identify Phase I/II metabolites.
- Ecotoxicity Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity .
Advanced: How can the synthesis be scaled for preclinical studies while maintaining purity?
Q. Methodological Answer :
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space for key parameters (e.g., pressure, mixing efficiency).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: What experimental frameworks validate the compound’s role in multi-step catalytic cycles?
Q. Methodological Answer :
- Isotope Tracing : Use ¹³C-labeled intermediates to track incorporation into products.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps.
- Operando Spectroscopy : Combine reaction monitoring with Raman or XAS to observe transient intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
